molecular formula C38H74O3 B14353258 2-Methyloctadecanoic anhydride CAS No. 91357-09-4

2-Methyloctadecanoic anhydride

Cat. No.: B14353258
CAS No.: 91357-09-4
M. Wt: 579.0 g/mol
InChI Key: PAPKSEWDAIFXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloctadecanoic anhydride is an organic compound with the molecular formula C38H74O3. It is a derivative of carboxylic acids and belongs to the class of acid anhydrides. This compound is characterized by its unique structure, which includes a methyl group attached to the octadecanoic acid backbone.

Preparation Methods

2-Methyloctadecanoic anhydride can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with a carboxylate anion. This process can produce both symmetrical and unsymmetrical acid anhydrides . The reaction typically requires specific conditions, such as the presence of a base to neutralize the by-products and maintain the reaction environment.

Chemical Reactions Analysis

2-Methyloctadecanoic anhydride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, amines, and lithium aluminum hydride. The major products formed from these reactions are carboxylic acids, esters, amides, and primary alcohols.

Scientific Research Applications

2-Methyloctadecanoic anhydride has various applications in scientific research, particularly in the fields of chemistry and industry. It is used as a reagent in organic synthesis to produce esters and amides, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers . Additionally, its derivatives are studied for their potential biological activities and applications in material science.

Mechanism of Action

The mechanism of action of 2-Methyloctadecanoic anhydride involves nucleophilic acyl substitution. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. During the reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group is expelled, resulting in the formation of the final product .

Comparison with Similar Compounds

2-Methyloctadecanoic anhydride can be compared to other acid anhydrides, such as acetic anhydride and benzoic anhydride. While all these compounds share similar reactivity patterns, this compound is unique due to its longer carbon chain and the presence of a methyl group. This structural difference can influence its physical properties and reactivity. Similar compounds include:

These compounds are also used in organic synthesis and have applications in various industrial processes.

Properties

91357-09-4

Molecular Formula

C38H74O3

Molecular Weight

579.0 g/mol

IUPAC Name

2-methyloctadecanoyl 2-methyloctadecanoate

InChI

InChI=1S/C38H74O3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3)37(39)41-38(40)36(4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3

InChI Key

PAPKSEWDAIFXFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)OC(=O)C(C)CCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.